

2-Methoxy-4-(trifluoromethyl)phenol CAS number 1027888-79-4

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Compound of Interest

Compound Name: 2-Methoxy-4-(trifluoromethyl)phenol

Cat. No.: B2461969

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An In-Depth Technical Guide to **2-Methoxy-4-(trifluoromethyl)phenol** (CAS: 1027888-79-4): A Key Intermediate in Modern Synthesis

Executive Summary

2-Methoxy-4-(trifluoromethyl)phenol is a fluorinated phenolic compound of significant interest in synthetic organic chemistry and drug development.^[1] Its unique molecular architecture, featuring a trifluoromethyl (TFM) group, a hydroxyl group, and a methoxy group on a benzene ring, imparts a valuable combination of physicochemical properties. The strong electron-withdrawing nature and high lipophilicity conferred by the TFM group make this molecule a critical building block for creating advanced pharmaceutical ingredients (APIs), next-generation agrochemicals, and high-performance materials.^{[1][2][3]} This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the compound's properties, a proposed synthetic pathway, detailed analytical protocols, key applications, and essential safety procedures.

The Strategic Importance of Trifluoromethylated Phenols

The deliberate incorporation of fluorine and fluorinated motifs is a cornerstone of modern medicinal chemistry, employed to fine-tune a molecule's biological activity, metabolic stability,

and pharmacokinetic profile.[3][4] The trifluoromethyl (TFM) group, in particular, is a widely used bioisostere for the methyl group, but with profoundly different electronic properties.[4]

Key Attributes Conferred by the TFM Group:

- **Enhanced Lipophilicity:** The TFM group significantly increases a molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to cross biological membranes.[3]
- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the TFM group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[2][4]
- **Binding Affinity:** The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, altering the acidity of nearby protons (like the phenolic hydroxyl) and influencing the molecule's ability to form hydrogen bonds or engage in other non-covalent interactions with biological targets.[2][4]
- **Conformational Control:** The steric bulk of the TFM group can lock a molecule into a specific conformation that is favorable for binding to a target receptor or enzyme.

These attributes make TFM-containing intermediates like **2-Methoxy-4-(trifluoromethyl)phenol** highly sought after in the development of more potent, selective, and stable therapeutic agents.[2][5]

Physicochemical Properties and Structural Data

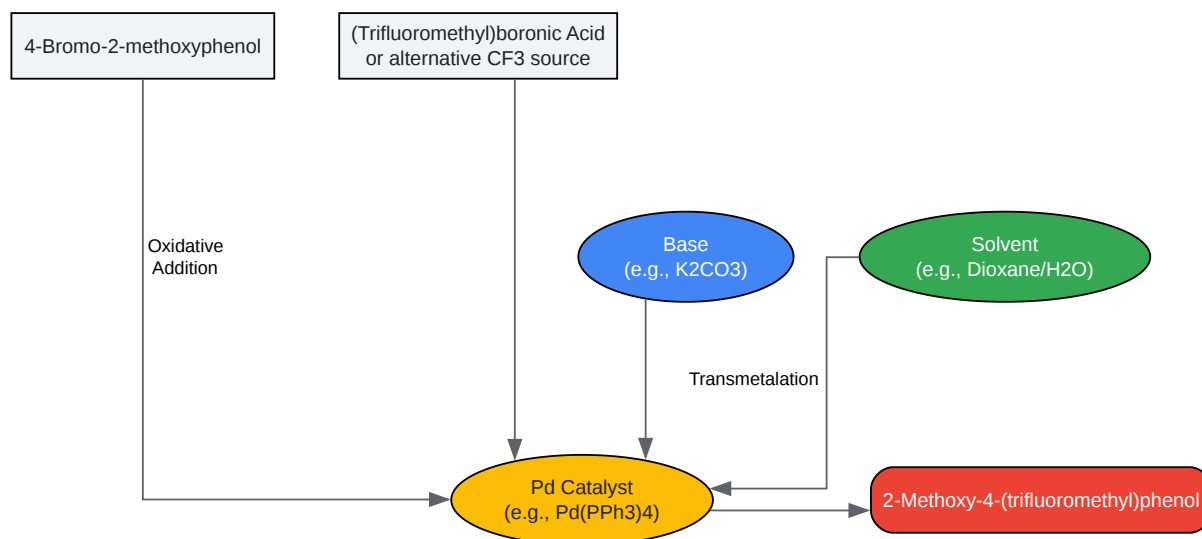
The combination of the key functional groups in **2-Methoxy-4-(trifluoromethyl)phenol** dictates its reactivity and utility as a synthetic intermediate.

Property	Value	Source
CAS Number	1027888-79-4	[1][6]
Molecular Formula	C ₈ H ₇ F ₃ O ₂	[1][6]
Molecular Weight	192.14 g/mol	[6][7]
Synonym	4-Hydroxy-3-methoxybenzotrifluoride	[1][6]
Topological Polar Surface Area (TPSA)	29.46 Å ²	[6]
LogP (calculated)	2.4196	[6]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	2	[6]
Rotatable Bonds	1	[6]

The phenolic hydroxyl group provides a site for nucleophilic attack or derivatization, while the aromatic ring can undergo electrophilic substitution, with the positions directed by the existing methoxy and TFM groups.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

While multiple synthetic routes may be conceived, a robust and versatile approach for constructing the substituted phenol core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its tolerance of diverse functional groups and its reliability in forming carbon-carbon bonds. A plausible, though not definitively documented, pathway would involve coupling an appropriately substituted boronic acid with a bromo-phenol precursor.



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Caption: Proposed Suzuki-Miyaura cross-coupling workflow.

Step-by-Step Experimental Protocol (Hypothetical)

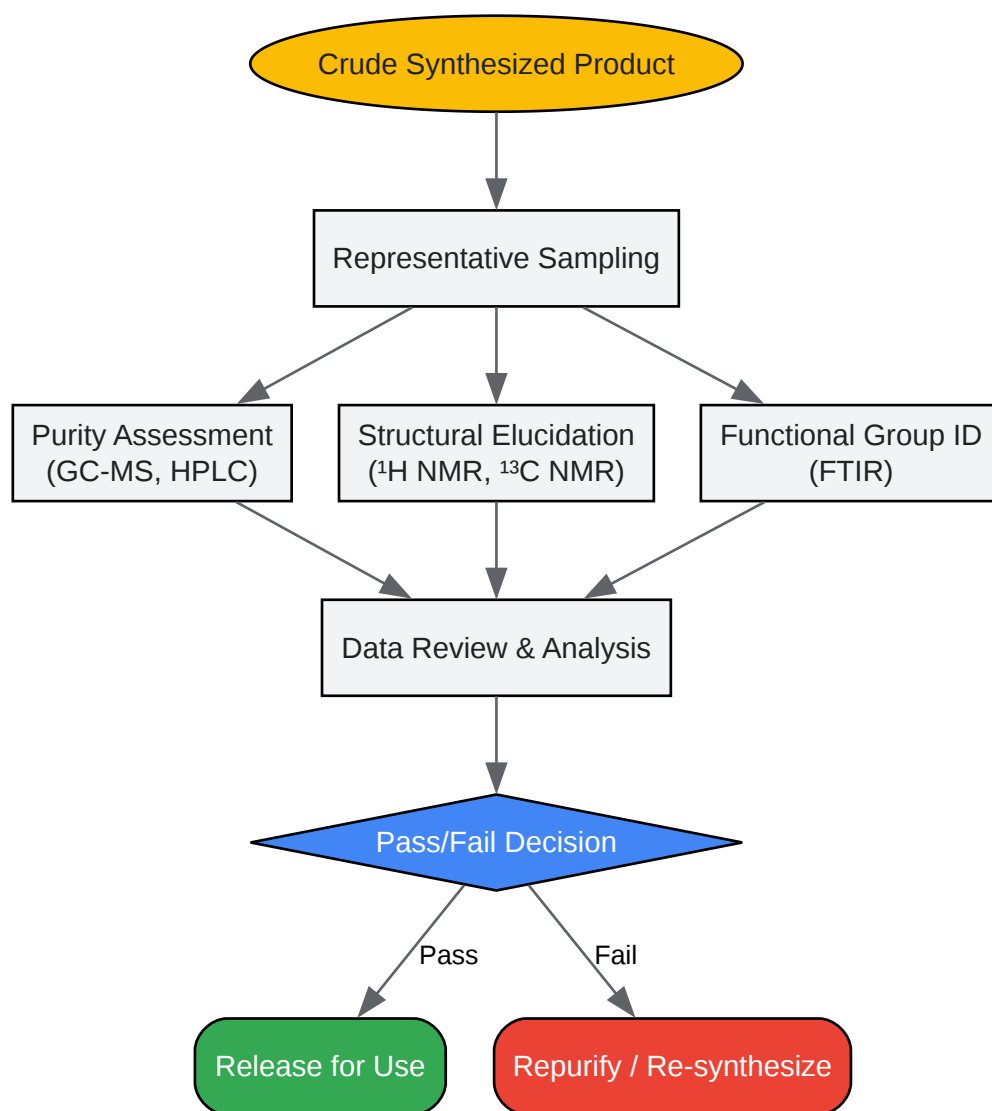
This protocol is a representative example based on established Suzuki-Miyaura coupling methodologies and should be optimized for specific laboratory conditions.

- **Reactor Setup:** To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-methoxyphenol (1 equiv.), a suitable trifluoromethylating agent or boronic acid equivalent (1.2 equiv.), and a base such as potassium carbonate (2.5 equiv.).
 - **Rationale:** The use of inert atmosphere (nitrogen) is critical to prevent the degradation of the palladium catalyst. The excess boronic acid and base are used to drive the reaction to completion.
- **Solvent Addition:** Add a degassed solvent mixture, such as 3:1 dioxane/water, to the flask.

- Rationale: A mixed solvent system is often required to dissolve both the organic reactants and the inorganic base. Degassing (by sparging with nitrogen) removes dissolved oxygen which can poison the catalyst.
- Catalyst Introduction: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.), to the reaction mixture.
 - Rationale: Pd(0) is the active catalytic species that initiates the catalytic cycle. The catalyst loading is kept low (1-5 mol%) as it is regenerated during the reaction.
- Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **2-Methoxy-4-(trifluoromethyl)phenol**.

Analytical and Quality Control Workflow

Ensuring the identity and purity of the synthesized compound is paramount. A multi-step analytical workflow provides a self-validating system for quality control.



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Caption: Standard quality control workflow for a synthesized chemical intermediate.

Protocol 1: Purity by Gas Chromatography (GC)

- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
- Column: A 30m x 0.25mm ID fused-silica capillary column with a non-polar stationary phase (e.g., DB-5 or equivalent).
- Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.
- Injection: Inject 1 μ L with a split ratio of 50:1.

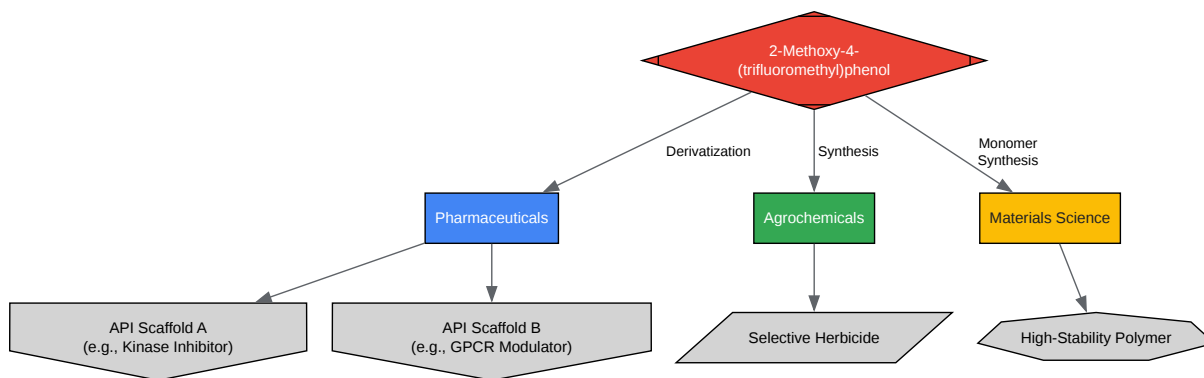
- Conditions: Inlet temperature of 250°C. Oven program: start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes. Detector temperature of 300°C.
- Acceptance Criteria: Purity should be $\geq 98\%$ as determined by peak area percentage.

Protocol 2: Structural Confirmation by ^1H NMR

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl_3) or $\text{DMSO}-d_6$.
- Analysis: Acquire a standard proton spectrum. Expected signals would include aromatic protons, a singlet for the methoxy ($-\text{OCH}_3$) group, and a broad singlet for the phenolic hydroxyl ($-\text{OH}$) proton. The coupling patterns of the aromatic protons will confirm the 1,2,4-substitution pattern.

Applications in Research and Drug Development

The primary value of **2-Methoxy-4-(trifluoromethyl)phenol** lies in its role as a versatile intermediate.^[1]



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Caption: Conceptual role as a core building block in various R&D fields.

- **Pharmaceuticals:** It serves as a starting material for multi-step syntheses of complex drug candidates.^[2] The phenolic hydroxyl can be used as a handle for etherification or other coupling reactions to link the TFM-containing ring to a larger molecular scaffold, a common strategy in developing kinase inhibitors or other targeted therapies.
- **Agrochemicals:** Its structure is incorporated into novel herbicides and pesticides.^{[1][2]} The TFM group can enhance the potency and environmental stability of these agents, leading to more effective crop protection with potentially lower environmental impact.^[2]
- **Materials Science:** The compound can be used to develop functional materials, such as high-performance polymers. The TFM group can improve thermal stability and chemical resistance, while the phenol provides a reactive site for polymerization.^{[1][2]}

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related trifluoromethylated and methoxylated phenols can be used to establish prudent handling practices.^{[8][9][10][11]}

- **Hazard Identification:**
 - Likely to be harmful if swallowed, in contact with skin, or if inhaled.^[10]
 - Causes skin irritation and serious eye irritation.^{[9][11][12]}
 - May cause respiratory irritation.^{[8][10]}
- **Handling Procedures:**
 - **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.^{[9][10]}
 - **Ventilation:** Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.^{[8][12]}

- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
 - For long-term stability and to prevent oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.[6]

Conclusion

2-Methoxy-4-(trifluoromethyl)phenol is more than a simple chemical; it is an enabling tool for innovation in the life sciences and material sciences. Its strategic combination of a reactive phenol, a directing methoxy group, and a property-enhancing trifluoromethyl group makes it an invaluable intermediate. For researchers in drug discovery and agrochemical development, understanding the synthesis, characterization, and safe handling of this compound is essential for leveraging its full potential in the creation of novel, high-value molecules.

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